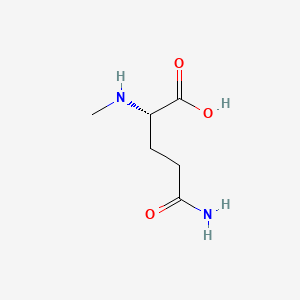

N2-Methyl-L-glutamine

描述

Classification of N2-Methyl-L-glutamine as a Non-Proteinogenic L-alpha-Amino Acid

This compound is formally classified as a non-proteinogenic L-alpha-amino acid. nih.gov This classification signifies several key structural and functional characteristics. The "L-alpha-amino acid" designation indicates that it shares the fundamental structure of the amino acids used in protein synthesis, with an amino group, a carboxyl group, and a side chain attached to a central alpha-carbon. wikipedia.org The "L" configuration denotes its specific stereoisomerism, the "left-handed" version that is common to most naturally occurring amino acids. wikipedia.org

However, the crucial distinction lies in the term "non-proteinogenic." This means that this compound is not one of the 22 amino acids directly encoded by the universal genetic code for incorporation into proteins during translation. wikipedia.org Non-proteinogenic amino acids can arise from the post-translational modification of proteinogenic amino acids or be synthesized through independent metabolic pathways. wikipedia.orgbritannica.com They serve a variety of biological roles, including acting as metabolic intermediates, signaling molecules, and defense compounds. researchgate.net

Contextualization of this compound as a Methylated Glutamine Analog

At its core, this compound is a derivative of the proteinogenic amino acid L-glutamine. nih.gov Specifically, it is L-glutamine that has been substituted with a methyl group at the nitrogen atom of the alpha-amino group (position 2). nih.gov This methylation, the addition of a methyl group, is a common biochemical modification that can significantly alter the properties and functions of a molecule. amerigoscientific.com In this case, the addition of a methyl group to the alpha-amino nitrogen distinguishes it from its parent compound, L-glutamine. Another related compound, γ-Glutamylmethylamide (also known as N5-methyl-L-glutamine), is methylated on the amide nitrogen of the side chain and serves as a key intermediate in the metabolism of methylated amines by certain bacteria. wikipedia.org

Significance of Investigating Modified Amino Acids in Biochemical Pathways

The study of modified amino acids like this compound holds considerable importance for understanding the complexity and regulation of biochemical pathways. fiveable.me These modifications can introduce new functional groups, alter a molecule's size and charge, and influence its interactions with enzymes and other molecules. fiveable.meaklectures.com For instance, methylation can affect gene expression and protein function. amerigoscientific.com

Investigating these analogs provides insights into:

Enzyme Specificity and Mechanism: Studying how enzymes interact with modified substrates like this compound can help elucidate the precise mechanisms of enzyme action and the structural requirements for substrate binding.

Metabolic Regulation: The presence and concentration of modified amino acids can be indicative of specific metabolic states or cellular processes. nih.gov

Drug Development: Understanding the role of modified amino acids can inform the design of therapeutic agents. By incorporating modified residues into peptide-based drugs, researchers can potentially enhance their stability, specificity, and efficacy. fiveable.me For example, analogs of glutamine are being investigated for their potential to disrupt cancer cell metabolism, as many cancer cells are heavily reliant on glutamine. frontiersin.org

Historical Development of Research on Glutamine and its Derivatives

The journey to understanding glutamine and its derivatives began in the late 19th century.

1883: German chemist Ernst Schulze first isolated glutamine from beet juice. codeage.com

1930s: The biological functions of glutamine began to be studied in depth, with Sir Hans Adolf Krebs demonstrating the capacity for glutamine synthesis and hydrolysis in mammalian tissues. bosterbio.comnih.gov

1950s: It was discovered that glutamine is an essential nutrient for the growth of many cultured cells, highlighting its importance in cellular proliferation. nih.gov

Research has since established glutamine as the most abundant free amino acid in human blood and a critical player in a multitude of metabolic processes. nih.govacs.org It serves as a key nitrogen and carbon donor for the synthesis of other amino acids, nucleotides, and various biosynthetic precursors. bosterbio.comembopress.org This foundational knowledge of glutamine's central role in metabolism has paved the way for the investigation of its derivatives, such as this compound, to further unravel the intricacies of cellular function and regulation.

Structure

3D Structure

属性

CAS 编号 |

3081-62-7 |

|---|---|

分子式 |

C6H12N2O3 |

分子量 |

160.17 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-(methylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI 键 |

ONXPDKGXOOORHB-BYPYZUCNSA-N |

SMILES |

CNC(CCC(=O)N)C(=O)O |

手性 SMILES |

CNC(=O)CC[C@@H](C(=O)O)N |

规范 SMILES |

CNC(=O)CCC(C(=O)O)N |

序列 |

Q |

同义词 |

gamma-glutamylmethylamide N-methyl-D-glutamine |

产品来源 |

United States |

Chemical and Enzymatic Synthesis of N2 Methyl L Glutamine

Chemical Synthesis Methodologies

The introduction of a methyl group at the N2 position of L-glutamine can be achieved through various chemical strategies. These methods often involve multi-step processes that require careful control of reaction conditions to ensure stereochemical integrity and avoid side reactions.

Detailed Synthetic Routes and Conditions for N2-Methyl-L-glutamine

A primary route for the synthesis of N-alkylated amino acids is reductive amination. wikipedia.org This approach can be adapted for this compound, typically starting from an α-keto acid precursor.

A plausible synthetic pathway begins with α-ketoglutarate . The process involves the following key steps:

Reductive Amination: α-ketoglutarate reacts with methylamine (B109427) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form N-Methyl-L-glutamate. This reaction forms the crucial N-C bond at the alpha position. wikipedia.org

Protection of Functional Groups: To prevent unwanted side reactions in subsequent steps, the α-amino and α-carboxyl groups of the intermediate N-Methyl-L-glutamate are often protected. The α-amino group can be protected with a group like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).

Activation of the γ-Carboxyl Group: The γ-carboxyl group is selectively activated to facilitate amidation. This can be achieved by converting it into an active ester.

Amidation: The activated γ-carboxyl group is then reacted with ammonia (B1221849) to form the γ-amide, yielding protected this compound.

Deprotection: Finally, the protecting groups are removed under specific conditions to yield the final product, this compound.

Another common strategy is the direct alkylation of L-glutamate after suitable protection of the carboxyl groups. This involves treating a protected L-glutamate derivative with a methylating agent like methyl iodide in the presence of a base. monash.edu However, this method carries the risk of over-methylation, producing quaternary ammonium (B1175870) salts.

| Step | Reagents and Conditions | Purpose |

| Route 1: Reductive Amination | ||

| 1. N-Methylation | α-ketoglutarate, Methylamine (CH₃NH₂), Sodium cyanoborohydride (NaBH₃CN) | Forms N-Methyl-L-glutamate intermediate. |

| 2. Amidation | Protected N-Methyl-L-glutamate, Activating agent (e.g., DCC/NHS), Ammonia (NH₃) | Forms the γ-amide bond. |

| 3. Deprotection | H₂/Pd-C (for Cbz group) or TFA (for Boc group) | Removes protecting groups to yield final product. |

| Route 2: Direct Alkylation | ||

| 1. Protection | L-glutamic acid, Protection reagents (e.g., for carboxyl groups) | Prevents side reactions at carboxyl groups. |

| 2. N-Methylation | Protected L-glutamate, Methyl iodide (CH₃I), Base (e.g., NaH) | Introduces the methyl group at the N2 position. |

| 3. Amidation & Deprotection | Standard amidation and deprotection steps | Completes the synthesis. |

This table presents generalized synthetic strategies. Specific conditions may vary based on the chosen protecting groups and activation methods.

Precursor Utilization in this compound Synthesis (e.g., N-Methyl-L-glutamate)

The direct precursor for the final amidation step to produce this compound is N-Methyl-L-glutamic acid . wikipedia.org This intermediate is a key component in the synthetic pathway. N-Methyl-L-glutamic acid itself can be synthesized biosynthetically from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase, or through chemical methods like the reductive amination of α-ketoglutarate mentioned previously. wikipedia.orgwikipedia.org

Once N-Methyl-L-glutamate is obtained, the final step is the formation of the γ-amide. This requires the selective activation of the γ-carboxyl group over the α-carboxyl group, which is typically achieved through the use of protecting groups on the α-functionalities. The activated γ-carboxyl group can then be reacted with ammonia to yield this compound.

Comparative Analysis of Synthetic Strategies for Glutamine Analogs

Several methods exist for the N-alkylation of amino acids, each with distinct advantages and disadvantages. frontiersin.org

Reductive Amination: This is a widely used and versatile method. wikipedia.org It offers good control over mono-alkylation and can be performed under relatively mild conditions. The choice of reducing agent is critical to prevent the reduction of the starting keto acid.

Nucleophilic Substitution (Direct Alkylation): This method uses alkyl halides to introduce the alkyl group. mdpi.com While straightforward, it often requires strong bases and can lead to di-alkylation and racemization at the α-carbon. The use of hazardous alkylating agents is also a drawback. frontiersin.org

Catalytic N-Alkylation with Alcohols: More recent "green chemistry" approaches utilize alcohols as alkylating agents in the presence of a catalyst. researchgate.netnih.govd-nb.info This method is atom-economical, producing water as the only byproduct. However, it may require high temperatures and specific catalysts, and racemization can still be a concern. nih.gov

For the synthesis of this compound, reductive amination of α-ketoglutarate followed by selective amidation represents a reliable, albeit multi-step, approach that allows for good stereochemical control.

Enzymatic and Biocatalytic Production Approaches

Enzymes, with their high specificity, offer an attractive alternative to chemical synthesis. The primary enzyme responsible for glutamine synthesis in nature is glutamine synthetase.

Exploration of Glutamine Synthetase Activity in Methylated Analog Formation

Glutamine synthetase (GS) catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia to form glutamine. wikipedia.org The question arises whether GS can utilize N-methylated substrates to produce this compound.

Research indicates that while GS can catalyze the formation of the N5-methylated analog (N5-methylglutamine, also known as theanine) using glutamate and methylamine, its activity towards N-alpha-methylated substrates is significantly limited. d-nb.info Studies on the substrate specificity of γ-glutamyl-cycle enzymes have shown that glutamine synthetase is not significantly active with N-methylglutamyl moieties. This suggests that N-Methyl-L-glutamate is a poor substrate for GS, making the direct enzymatic synthesis of this compound via this route inefficient.

Substrate Specificity and Catalytic Mechanisms in Analog Bioproduction

The limited activity of glutamine synthetase towards N-Methyl-L-glutamate can be understood by examining the enzyme's active site. The GS active site is a highly structured "tunnel" that accommodates three distinct substrates: glutamate, an ammonium ion, and a nucleotide (ATP). wikipedia.orgrcsb.org

The binding of glutamate is highly specific. The α-amino group of glutamate forms critical interactions within the active site. The introduction of a methyl group on this nitrogen (N2 position) would introduce significant steric hindrance. This bulkier N-methylated substrate would likely struggle to fit properly into the confined glutamate binding pocket, preventing the necessary conformational changes for catalysis to occur. The active site is formed by highly conserved residues at the interface between two monomers of the enzyme complex, underscoring the stringent structural requirements for substrate binding and catalysis. nih.govnih.gov

| Glutamate Analog | Relative Activity with Glutamine Synthetase | Rationale for Activity/Inactivity |

| L-Glutamate | High (Native Substrate) | Optimal fit in the active site. |

| N-Methyl-L-glutamate | Very Low / Inactive | Steric hindrance from the N-alpha-methyl group disrupts binding in the active site. |

| γ-Methyl-DL-glutamate | Active | Methylation is on the side chain, away from the crucial α-amino and α-carboxyl binding points. |

| β-Methyl-DL-glutamate | Active | Methylation is on the side chain, tolerated by the enzyme. |

| D-Glutamate | Inactive | Incorrect stereochemistry at the α-carbon prevents proper binding. |

This table summarizes the general substrate specificity of glutamine synthetase based on available literature. Actual activities can vary depending on the specific enzyme source and conditions.

Engineered Enzymatic Pathways for this compound Synthesis

Engineered enzymatic pathways represent a sophisticated approach in biotechnology where metabolic pathways within a host microorganism are modified or constructed to produce a specific target compound. This field of metabolic engineering combines principles of biochemistry, genetics, and synthetic biology to design and optimize cellular factories. acs.org For the synthesis of this compound, this involves introducing heterologous enzymes into a robust host organism and optimizing the supply of necessary precursors.

A notable example of an engineered pathway relevant to this compound synthesis has been demonstrated in the bacterium Pseudomonas putida. Researchers have successfully engineered this organism to produce N-methylglutamate by introducing key enzymes from the methylotroph Methylobacterium extorquens. frontiersin.org In this engineered system, this compound (GMA) is a crucial biosynthetic intermediate. frontiersin.org The pathway begins with the host's native L-glutamate, which is converted into this compound by the heterologously expressed γ-glutamylmethylamide synthetase (GMAS). frontiersin.org This reaction consumes ATP and incorporates methylamine. The resulting this compound is then further converted by a second introduced enzyme, N-methylglutamate synthase (NMGS). frontiersin.org

This two-step enzymatic cascade highlights the role of this compound as a key intermediate in a de novo engineered pathway. The process demonstrates the potential for producing N-methylated amino acids from simple feedstocks like glycerol (B35011) and methylamine. frontiersin.org

| Host Organism | Heterologous Enzymes | Source Organism | Reaction Step | Substrates | Product (Intermediate) |

|---|---|---|---|---|---|

| Pseudomonas putida | γ-Glutamylmethylamide Synthetase (GMAS) | Methylobacterium extorquens | 1 | L-Glutamate, Methylamine, ATP | This compound (GMA) |

| Pseudomonas putida | N-Methylglutamate Synthase (NMGS) | Methylobacterium extorquens | 2 | This compound, 2-Oxoglutarate | N-Methylglutamate |

To enhance the efficiency of such engineered pathways, the host organism's metabolism can be further modified to increase the intracellular supply of essential precursors. For the synthesis of this compound, the availability of L-glutamine or its direct precursor, L-glutamate, is critical. Metabolic engineering strategies have been successfully applied to create L-glutamine overproducing strains of Escherichia coli. nih.gov These strategies involve targeted genetic modifications to disrupt negative regulatory circuits that normally limit L-glutamine production.

| Engineering Target | Gene Modified | Function of Gene Product | Effect of Modification | Result |

|---|---|---|---|---|

| GS Regulation | glnE | Glutamine Synthetase (GS) Adenylyltransferase | Deletion prevents inactivation of GS | Enhanced GS activity |

| Nitrogen Regulation | glnB | PII Regulatory Protein | Deletion increases transcription of glnA (GS gene) | Increased GS synthesis |

| Glutamine Degradation | ybaS, yneH | Glutaminases | Deletion prevents degradation of L-glutamine | Increased L-glutamine accumulation |

Biochemical Interactions and Metabolic Implications of N2 Methyl L Glutamine

Interaction with Amino Acid Transport Systems

The transport of amino acids across the plasma membrane is mediated by a variety of transporter proteins, often categorized into systems based on their substrate specificity and ion dependence (e.g., Na+, Cl⁻). mdpi.comresearchgate.net L-glutamine is a substrate for multiple transport systems, including System A, System N, System L, and System ASC. researchgate.netnih.gov The N2-methylation of L-glutamine is expected to significantly influence its recognition and translocation by these transporters.

Characterization of N2-Methyl-L-glutamine Transport Kinetics and Specificity

Specific kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ) for this compound are not well-documented in publicly available literature. However, based on the known substrate specificities of L-glutamine transporters, its transport characteristics can be inferred.

System A, which includes transporters like ATA1 (SNAT1) and ATA2 (SNAT2), is known to be Na⁺-dependent and accommodates small, N-methylated amino acids. pnas.org A specific substrate for System A is 2-(methylamino)isobutyric acid (MeAIB), which underscores this system's capacity to transport N-methylated compounds. nih.govnih.gov This makes System A a primary candidate for the transport of this compound. The transport process via System A is typically coupled to the co-transport of Na⁺ and can be inhibited by low pH as protons compete with Na⁺. nih.gov

Conversely, other major glutamine transporters might show reduced affinity for this compound. The Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key glutamine transporter in many tissues, is generally specific for neutral amino acids with small, hydrophilic side chains. nih.gov It has been suggested that the methyl group on the alpha-amino nitrogen of this compound may cause steric hindrance, potentially impeding its binding to and transport by ASCT2 (also known as SLC1A5). Studies on the related neurotoxin β-N-methylamino-L-alanine (BMAA) showed it has weak substrate-like properties at ASCT2 but is likely transported at a rate at least 10-fold lower than L-glutamine, suggesting that N-methylation can significantly reduce transport efficiency by this carrier. nih.gov

System N, another crucial Na⁺-dependent glutamine transporter, is characterized by its specificity for amino acids with a nitrogen-containing side chain, such as glutamine, asparagine, and histidine. pnas.orgnih.gov The recognition motif for System N appears to depend on an L-alpha-amino acid group and a nitrogen group in the side chain separated by a specific distance. nih.gov It is unclear how the N2-methylation would affect recognition by System N, as studies have not specifically addressed this analog.

The table below provides kinetic data for L-glutamine transport by various systems in different tissues, offering a baseline for comparison.

| Transport System | Tissue/Cell Line | Substrate | Kₘ (mM) | Vₘₐₓ (nmol·min⁻¹·g⁻¹) | Reference |

| System Nm | Perfused Rat Hindlimb | L-Glutamine | 9.25 ± 1.15 | 1156 ± 193 | nih.gov |

| System N | Bovine Blood-Brain Barrier (Abluminal) | L-Glutamine | 1.4 | Not specified | physiology.org |

| System A | Human Neuroblastoma (SK-N-SH) | L-Glutamine | 0.163 ± 0.023 | 13.7 (nmol·mg protein⁻¹·min⁻¹) | nih.gov |

Competitive Uptake Studies with L-Glutamine and Other Amino Acids

If this compound is transported by System A, it would be expected to act as a competitive inhibitor of the transport of other System A substrates, such as L-alanine, L-serine, and the specific analog MeAIB. nih.gov Conversely, these amino acids would competitively inhibit the uptake of this compound via this system.

For System N, which transports glutamine, histidine, and asparagine, these amino acids would be expected to be strong competitive inhibitors of any potential this compound transport via this system. nih.govnih.gov Studies on liver membrane vesicles have shown that glutamine transport via System N is strongly inhibited by histidine but not by Nα-methylhistidine, suggesting that methylation on the alpha-amino group can abolish binding to this transporter. nih.gov This finding implies that this compound is unlikely to be a substrate for or a competitive inhibitor of System N.

The table below summarizes known inhibitors for major glutamine transport systems.

| Transport System | Known Substrates / Inhibitors | Effect on L-Glutamine Transport | Reference |

| System A | 2-(methylamino)isobutyric acid (MeAIB), Alanine (B10760859), Serine | Competitive Inhibition | nih.govnih.gov |

| System N | Histidine, Asparagine, L-Glutamate-gamma-hydroxamate | Competitive Inhibition | nih.govnih.gov |

| System L | 2-aminobicyclo Current time information in West Northamptonshire, GB.heptane-2-carboxylic acid (BCH) | Competitive Inhibition | nih.govnih.gov |

| ASCT2 | Alanine, Serine, Cysteine, L-γ-glutamyl-p-nitroanilide (GPNA) | Competitive Inhibition | nih.govsdu.dk |

Enzymatic Binding and Activity Modulation

The N2-methyl group also modifies the interaction of the glutamine analog with enzymes that catalyze reactions involving L-glutamine. These enzymes include glutamine synthetase, glutaminases, and various transaminases.

This compound as an Alternative Substrate for Glutamine-Metabolizing Enzymes

There is limited direct evidence showing this compound acting as a substrate for the major glutamine-catabolizing enzymes. The primary enzymes in glutamine metabolism are glutaminases (GLS1 and GLS2), which hydrolyze L-glutamine to L-glutamate and ammonia (B1221849). frontiersin.org The catalytic mechanism of glutaminase (B10826351) requires specific interactions with the substrate's alpha-amino and amide groups, and the presence of a methyl group on the alpha-nitrogen could interfere with proper binding and catalysis.

Another metabolic route is the glutaminase II pathway, which involves glutamine transaminases (like GTK and GTL) that convert L-glutamine to α-ketoglutaramate, followed by hydrolysis by ω-amidase. nih.govmdpi.com These transaminases have broad substrate specificity frontiersin.org, but whether this compound can act as an amino group donor in these reactions has not been established.

Role of this compound as an Enzyme Inhibitor or Activator

Currently, there is a lack of specific research demonstrating that this compound functions as a potent or specific inhibitor or activator of key glutamine-metabolizing enzymes. Many well-characterized inhibitors of these pathways are glutamine analogs, but they typically feature modifications to the side chain, such as 6-diazo-5-oxo-L-norleucine (DON) and azaserine, or are allosteric inhibitors like CB-839 for glutaminase. nih.govmdpi.com The irreversible glutamine synthetase inhibitor, L-methionine sulfoximine (B86345) (MSO), acts as a transition-state analog. nih.govpnas.org Without experimental data, any potential inhibitory or activating role of this compound remains speculative.

Mechanistic Studies of Enzyme-Analog Interactions (e.g., Glutamine Synthetase, Glutaminases)

Mechanistic insights into the interaction of this compound with glutamine-related enzymes are sparse. However, its interaction with glutamine synthetase (GS) has been indirectly demonstrated. GS is a crucial enzyme in nitrogen metabolism that catalyzes the ATP-dependent synthesis of L-glutamine from L-glutamate and ammonia. frontiersin.orgdrugbank.com The reaction proceeds through a two-step mechanism involving the formation of a γ-glutamyl phosphate (B84403) intermediate. diva-portal.org

A significant finding is that this compound can be synthesized in vitro by glutamine synthetase when provided with N-methyl-L-glutamate and ATP. nih.gov This demonstrates that GS can recognize and utilize N-methyl-L-glutamate as an alternative substrate for its glutamate-binding site. The enzyme is able to catalyze the phosphorylation of the γ-carboxylate of the N-methylated glutamate (B1630785) and the subsequent reaction with ammonia to form this compound. This indicates that the active site of GS has enough flexibility to accommodate a methyl group on the substrate's alpha-amino nitrogen without completely abolishing its catalytic activity.

For glutaminases, the active site contains key residues that interact with the substrate for hydrolysis. nih.gov The N2-methyl group could sterically hinder the optimal positioning of the substrate within the active site, potentially making it a poor substrate or a weak inhibitor. However, without specific structural or kinetic studies of the enzyme-analog complex, this remains a hypothesis.

Impact on Cellular Nitrogen and Carbon Metabolism

The introduction of a methyl group at the alpha-nitrogen position of L-glutamine, forming this compound, creates a molecule with distinct biochemical properties that can significantly alter its metabolic fate compared to its parent compound. While L-glutamine is a central hub for nitrogen and carbon metabolism, the N2-methylated analog is anticipated to interfere with or selectively inhibit key metabolic pathways due to its altered structure.

Contribution of this compound to Nitrogen Donation Processes

L-glutamine is the primary nitrogen donor for a multitude of anabolic processes, a role crucial for cellular proliferation and survival. wikipedia.orgnih.gov Its amide (gamma) nitrogen is utilized in the synthesis of purines, pyrimidines, and amino sugars. nih.govchemodex.comimrpress.com The alpha-amino (alpha) nitrogen can also be transferred to other molecules through transamination reactions after glutamine is converted to glutamate. frontiersin.orgportlandpress.com In mycobacteria, for instance, nitrogen from glutamine is a major source that can be transferred to at least eight other amino acids. frontiersin.org The enzyme glutamine synthetase catalyzes the assimilation of ammonia into the amide group of glutamine, which can then be transferred by other enzymes, making glutamine a key carrier of nitrogen in the body. drugbank.com

The metabolic fate of this compound in nitrogen donation processes is expected to be substantially different. The methylation of the alpha-amino group directly blocks its participation in transamination reactions, which require a free primary amine. Therefore, this compound cannot contribute its alpha-nitrogen to the synthesis of other amino acids via transaminases.

Modulation of Carbon Flow into Central Metabolic Pathways (e.g., TCA Cycle)

L-glutamine serves as a major anaplerotic substrate, replenishing tricarboxylic acid (TCA) cycle intermediates to support energy production and biosynthesis. nih.govbiorxiv.org This process, known as glutaminolysis, begins with the conversion of glutamine to glutamate and ammonia by glutaminase (GLS). nih.govnih.gov Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or aminotransferases. nih.govnih.gov This carbon entry into the TCA cycle is vital for rapidly proliferating cells, which exhibit a high demand for glutamine. nih.govmdpi.com Under certain conditions, such as hypoxia, the glutamine-derived α-KG can also be used in the reductive carboxylation pathway to produce citrate, a precursor for lipid synthesis. nih.govbiorxiv.org

The N2-methylation of L-glutamine fundamentally obstructs this canonical pathway. The conversion of glutamate to α-KG by glutamate dehydrogenase involves oxidative deamination of the alpha-amino group. Since this compound has a secondary amine at this position due to methylation, it cannot be a substrate for this reaction. Consequently, its carbon skeleton cannot be used to fuel the TCA cycle through the primary glutaminolysis pathway. nih.gov Studies on similar alpha-methylated amino acids confirm that this modification can interfere with metabolic cycles. nih.gov This blockage of anaplerosis means that cells supplied with this compound instead of L-glutamine would be deprived of a key carbon source for the TCA cycle, potentially leading to reduced energy production and biosynthetic capacity. mdpi.com

Effects on De Novo Synthesis of Biomolecules (e.g., Nucleotides, other Amino Acids)

The synthesis of essential biomolecules is heavily dependent on L-glutamine. It is a critical component in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, providing nitrogen atoms for the construction of the nucleotide bases. nih.govnih.gov For purine synthesis, two glutamine molecules are required to form the precursor inosine (B1671953) monophosphate (IMP), and a third is needed to convert IMP to guanosine (B1672433) monophosphate (GMP). nih.gov For pyrimidine synthesis, glutamine donates nitrogen in the initial rate-limiting step catalyzed by carbamoyl (B1232498) phosphate synthetase II. nih.govnih.gov Furthermore, glutamate derived from glutamine is a precursor for the synthesis of other non-essential amino acids like proline and arginine, and its nitrogen can be transferred to produce alanine and aspartate. nih.govchemodex.com

This compound is expected to act as an inhibitor or an ineffective precursor in these synthetic pathways. As discussed, its ability to donate nitrogen for nucleotide synthesis is likely compromised due to altered enzyme binding. nih.govnih.gov Some reports indicate that glutamine analogs can act as antimicrobial agents by inhibiting protein synthesis, which suggests interference with fundamental biosynthetic processes. biosynth.com

The synthesis of other amino acids from this compound is even more constrained. The transamination reactions that produce amino acids such as alanine and aspartate from α-keto acids require the donation of an amino group from glutamate. nih.gov Since this compound cannot be readily converted to a glutamate analog that can participate in these reactions, it fails to contribute to the pool of other amino acids. This blockade of both nucleotide and amino acid synthesis would have profound effects on cellular growth and viability.

Interactive Data Tables

Table 1: Comparative Metabolic Impact of L-Glutamine vs. This compound

| Metabolic Process | L-Glutamine Role | Predicted this compound Impact | Rationale |

| Nitrogen Donation (Amide-N) | Primary donor for purine and pyrimidine synthesis. nih.govnih.gov | Inhibited/Reduced | N2-methylation likely alters molecular structure, impeding binding to key enzymes like PPAT and CPSII. |

| Nitrogen Donation (Alpha-N) | Donates α-amino group via transamination (after conversion to glutamate). frontiersin.org | Blocked | The methyl group on the α-nitrogen prevents participation in transamination reactions. |

| TCA Cycle Anaplerosis | Major carbon source; converted to α-ketoglutarate to fuel the cycle. nih.govnih.gov | Blocked | Cannot be deaminated by glutamate dehydrogenase to form α-ketoglutarate due to the N2-methyl group. |

| De Novo Nucleotide Synthesis | Essential nitrogen donor for both purine and pyrimidine rings. imrpress.comnih.gov | Inhibited | Likely acts as an antagonist or is a poor substrate for enzymes in the pathway. |

| De Novo Amino Acid Synthesis | Precursor for proline, arginine; nitrogen donor for alanine, aspartate. nih.govchemodex.com | Blocked | Cannot be converted to glutamate or participate in transamination to form other amino acids. |

Biological Roles and Functions of N2 Methyl L Glutamine in Model Systems

Antimicrobial Activity and Mechanisms

As a glutamine analog, N2-Methyl-L-glutamine exhibits antimicrobial properties by interfering with essential metabolic processes in microorganisms. biosynth.com Its efficacy stems from its ability to act as a competitive inhibitor in pathways that rely on glutamine.

This compound has been identified as an antimicrobial agent that can inhibit the growth and proliferation of various microorganisms. biosynth.com This inhibitory action is linked to its role as a glutamine antagonist. Glutamine is a critical nutrient for many bacteria, and its metabolism is central to the synthesis of numerous essential biomolecules.

Synthetic glutamine analogues have been shown to be effective inhibitors of enzymes crucial for microbial survival. For instance, certain analogues can halt microbial growth by targeting enzymes essential for cell wall synthesis. oup.comresearchgate.net The inhibition of glutamine synthetase in Mycobacterium tuberculosis has been demonstrated to suppress bacterial growth, highlighting the importance of glutamine metabolism as an antimicrobial target. mdpi.com By mimicking glutamine, this compound can disrupt these vital functions, leading to the cessation of growth.

The primary mechanism of this compound's antimicrobial action involves the disruption of protein synthesis. biosynth.com It functions by binding to the reactive sites of enzymes that would typically bind L-glutamine, thereby blocking their catalytic activity. biosynth.com

A key target for glutamine analogues is glucosamine-6-phosphate synthase. oup.comresearchgate.netwjbphs.com This enzyme catalyzes the first step in the pathway that produces N-acetyl-D-glucosamine, an essential building block for the peptidoglycan layer of bacterial cell walls and chitin (B13524) in fungal cell walls. researchgate.net By inhibiting this enzyme, glutamine analogues prevent the formation of the cell wall, compromising the structural integrity of the microbe and ultimately leading to cell death. oup.comresearchgate.net The effectiveness of these analogues often depends on their ability to be transported into the cell, which can be facilitated by linking them to peptides that are actively transported across the microbial membrane. oup.comresearchgate.net

Table 1: Antimicrobial Mechanisms of Glutamine Analogues

| Mechanism | Target Enzyme/Process | Effect on Microbe | References |

|---|---|---|---|

| Inhibition of Protein Synthesis | Enzymes requiring L-glutamine | Blocks synthesis of essential proteins. | biosynth.com |

| Inhibition of Cell Wall Synthesis | Glucosamine-6-phosphate synthase | Prevents formation of peptidoglycan (bacteria) and chitin (fungi), leading to loss of structural integrity. | oup.comresearchgate.net |

| Inhibition of Nitrogen Metabolism | Glutamine Synthetase | Disrupts ammonia (B1221849) assimilation and the production of poly-L-glutamate/glutamine in the cell wall of pathogenic mycobacteria. | mdpi.comfrontiersin.org |

Influence on Biofilm Formation and Microbial Community Dynamics (Analogical to Glutamine)

While direct studies on this compound's effect on biofilms are limited, its potential influence can be inferred from the well-documented role of its parent molecule, L-glutamine, in microbial community dynamics. Glutamine is an essential nutrient and signaling molecule that plays a critical role in the formation and maintenance of biofilms in numerous bacterial species. nih.govresearchgate.net

Research has shown that for bacteria such as Bacillus subtilis, Enterococcus faecalis, and Pseudomonas aeruginosa, biofilm development is dependent on the availability of glutamine or glutamate (B1630785). researchgate.netresearchgate.net In Mycobacterium smegmatis, intracellular glutamine levels act as a key signal to regulate the initiation of biofilm formation. biorxiv.org Glutamine metabolism is also intertwined with the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. nih.gov For example, B. subtilis produces poly-γ-glutamate as a component of its biofilm matrix. nih.gov

Given this critical dependence, it is plausible that this compound, acting as a competitive inhibitor, could disrupt these processes. By competing with L-glutamine for uptake or for the active sites of enzymes involved in biofilm-related metabolic pathways (such as glutamine synthetase), it could potentially inhibit biofilm formation or compromise the stability of existing biofilms. Targeting glutamine metabolism has been proposed as a promising anti-biofilm strategy. researchgate.netfrontiersin.org

Table 2: Documented Roles of L-Glutamine in Bacterial Biofilm Formation

| Bacterial Species | Role of L-Glutamine | Research Finding | References |

|---|---|---|---|

| Bacillus subtilis | Essential Nutrient & Matrix Component | Required to support biofilm formation in synthetic media; produces poly-γ-glutamate in biofilms. | nih.govresearchgate.net |

| Mycobacterium smegmatis | Regulatory Signal | Intracellular glutamine levels fluctuate with nitrogen availability and regulate the initiation of biofilm formation. | biorxiv.org |

| Enterococcus faecalis | Essential Nutrient | Biofilm formation is dependent on glutamine and glutamate. | researchgate.net |

| Pseudomonas aeruginosa | Essential Nutrient | Biofilm development relies on the use of glutamine or glutamate as a nitrogen source. | researchgate.net |

Application as a Biochemical Probe or Tracer in Research

The stability and structural similarity of this compound to L-glutamine make it a useful tool for studying cellular metabolism, particularly for tracing the flow of carbon and nitrogen through various pathways.

Isotopic labeling is a powerful technique used to elucidate metabolic pathways. In these studies, molecules are synthesized with heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), at specific positions. When these labeled molecules are introduced into a biological system, their journey and transformation through metabolic networks can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govethz.ch

L-glutamine labeled with ¹⁵N and/or ¹³C is widely used in metabolic research. isotope.comchemsrc.commedchemexpress.com It serves as a tracer to follow nitrogen and carbon atoms as they are incorporated into other amino acids, nucleotides, and various biosynthetic products. nih.govnih.gov For instance, studies using ¹⁵N₂-labeled glutamine in insect cells have shown that the nitrogen atoms are efficiently scrambled into alanine (B10760859), aspartate, and glutamate, demonstrating the central role of glutamine in nitrogen metabolism. nih.gov Similarly, dual-labeled [¹³C₅, ¹⁵N₂]glutamine is used to simultaneously track carbon and nitrogen flux in cancer cells and mycobacteria. nih.govbiorxiv.org

As a stable analog, this compound can also be synthesized with isotopic labels for use as a metabolic probe. Its methylation may offer an advantage in certain experimental designs by making it resistant to enzymatic degradation by glutaminase (B10826351), which would alter its metabolic fate compared to L-glutamine. This property allows researchers to probe specific aspects of glutamine transport and metabolism without the confounding effects of rapid conversion to glutamate.

The use of isotopically labeled amino acids is fundamental to metabolic flux analysis (MFA), which quantifies the rates of reactions in a metabolic network. ethz.ch Labeled glutamine is a key substrate in these studies across a wide range of model systems.

In Cancer Research: Cancer cells often exhibit "glutamine addiction," where they have a high demand for glutamine to fuel proliferation and biosynthesis. nih.govsnmjournals.org Researchers use ¹³C- or ¹⁵N-labeled glutamine to trace how cancer cells rewire their metabolism, using glutamine-derived carbon to replenish the TCA cycle and glutamine-derived nitrogen for nucleotide and non-essential amino acid synthesis. nih.govnih.gov

In Microbiology: In microorganisms like Mycobacterium tuberculosis, ¹³C¹⁵N-MFA has established glutamate, which is primarily derived from glutamine, as the central node for nitrogen distribution. ethz.chbiorxiv.org These studies help identify essential metabolic pathways that can be targeted for new antimicrobial drugs. frontiersin.org

In Plant Science: Studies using ¹⁵N-labeled compounds have shown that glutamine is among the most rapidly labeled amino acids following nitrogen assimilation, indicating its central role in the GS-GOGAT cycle for distributing nitrogen throughout the plant. researchgate.net

This compound, when isotopically labeled, can be employed as a specialized tracer in these models. Its primary utility lies in its potential to act as a non-metabolizable or slowly-metabolized analog for studying glutamine transporters and binding proteins. By tracing the uptake and localization of labeled this compound, researchers can gain insights into the regulation of glutamine transport systems, distinct from its subsequent metabolic breakdown.

Role in Regulating Biological Processes beyond Direct Incorporation

The methylation of amino acids can significantly alter their biochemical properties, influencing how they interact with cellular machinery and potentially endowing them with roles beyond simple protein building blocks. The introduction of a methyl group to the nitrogen of L-glutamine to form this compound could theoretically impact its involvement in various cellular processes.

Investigation of Potential Signaling Functions or Regulatory Feedback Mechanisms

Direct research into the signaling functions or regulatory feedback mechanisms of this compound is not extensively documented in publicly available scientific literature. However, we can infer potential roles by examining the known functions of its parent molecule, L-glutamine, and other methylated amino acids.

L-glutamine itself is a key player in cellular signaling, notably in the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.govcellsignal.com Glutamine's influx into the cell can trigger a cascade of events leading to mTORC1 activation. cellsignal.com It is plausible that this compound could interact with the same transporters and sensors as L-glutamine, potentially acting as either an agonist or antagonist to these signaling pathways. For instance, in some cancer cells, the exchange of extracellular glutamine for intracellular leucine (B10760876) is a critical step in mTOR activation. jci.org The ability of this compound to participate in such an exchange would be a key determinant of its signaling potential.

Furthermore, in various biological systems, including bacteria and plants, glutamine levels are intricately linked to nitrogen metabolism regulation. asm.orgresearchgate.net In gram-positive bacteria, for example, glutamine synthetase (GS) activity and the subsequent concentration of glutamine play a role in a feedback loop that regulates nitrogen assimilation genes through the GlnR repressor. researchgate.net Whether this compound can mimic glutamine in this feedback inhibition of GS or its interaction with GlnR is a subject for future investigation. In plants, exogenous glutamine can act as a signaling molecule, inducing the expression of genes involved in metabolism, transport, and stress responses. penpublishing.net This suggests that methylated analogs like this compound could potentially have similar or modified signaling roles in plant systems.

Comparative Studies with other Methylated Amino Acids in Biological Systems

While direct comparative studies featuring this compound are scarce, research on other methylated amino acids provides a framework for understanding its potential biological activities. N-methylation is a common post-translational modification that can alter the properties of peptides and proteins, affecting their conformation, stability, and bioavailability. researchgate.net

Studies on various N-methylated amino acids have shown a range of biological effects. For example, N-methylated arginines and lysines are recognized as important targets in host-guest chemistry and have distinct recognition properties compared to their unmethylated counterparts. nih.gov The efficiency of incorporating N-methylated amino acids into peptides varies depending on the specific amino acid, with some, like N-methyl alanine and N-methyl phenylalanine, showing high incorporation yields in cell-free systems. acs.org

A study on the impact of N-methylation on the solubility and conformation of amino acid derivatives revealed that N-methylation generally increases lipophilicity and can alter the energy barrier for cis/trans isomerization of the peptide bond. researchgate.net These physicochemical changes can have profound effects on the biological activity of peptides containing these modified residues. For instance, the incorporation of N-methylated amino acids is a known strategy to enhance resistance to proteases. researchgate.net

In the context of glutamine analogs, research on N5-methylglutamine has shown that it is a substrate for mammalian glutamine synthetase, and its levels are regulated by this enzyme. This highlights that methylation at different positions on the glutamine molecule can lead to biologically active compounds that are integrated into cellular metabolism. While distinct from N2-methylation, this finding underscores the potential for this compound to also be recognized and processed by cellular enzymes, potentially leading to unique downstream effects.

Table of Research Findings on Methylated Amino Acids

| Methylated Amino Acid | Key Research Finding | Citation |

| N-Methyl Alanine | High incorporation yield (35%) into peptides in a cell-free system. | acs.org |

| N-Methyl Phenylalanine | High incorporation yield (45%) into peptides in a cell-free system. | acs.org |

| N-Methyl Arginine (MMA, ADMA, SDMA) | Bound strongly by specific acyclic cucurbituril (B1219460) hosts, with some selectivity observed. | nih.gov |

| N-Methyl Lysine (MML, DML, TML) | TML is bound strongly by most tested hosts, with M2 showing good selectivity. | nih.gov |

| General N-Methylated Amino Acids | N-methylation increases lipophilicity and can lower the cis/trans amide energy barrier. | researchgate.net |

| General N-Methylated Amino Acids | Incorporation can enhance protease resistance of peptides. | researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for N2 Methyl L Glutamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of N2-Methyl-L-glutamine from complex biological matrices. These techniques offer high resolution and sensitivity, which are crucial for detailed metabolic and pharmacokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the detection and profiling of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS/MS workflow, the sample is first injected into an LC system where this compound is separated from other components in the mixture based on its physicochemical properties, such as polarity and size.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of this compound with minimal fragmentation. The ionized molecule (precursor ion) is then selected in the first quadrupole of a triple quadrupole mass spectrometer and fragmented through collision-induced dissociation (CID) in the second quadrupole. The resulting product ions are then detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for the quantification of this compound, even in complex biological samples. nih.govacs.org

A significant challenge in the analysis of glutamine and its derivatives is the potential for in-source cyclization to form pyroglutamic acid, which can lead to inaccurate quantification. nih.gov Careful optimization of MS source conditions, such as fragmentor voltage, is crucial to minimize this artifact. nih.gov The selection of appropriate precursor and product ion transitions is also critical for the development of a robust LC-MS/MS method. For this compound, the precursor ion would be its protonated molecule [M+H]+. The product ions would result from the fragmentation of the precursor ion, and their selection is based on obtaining the most stable and intense signals.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Gas Temperature | 250 - 350 °C |

| Nebulizer Pressure | 30 - 50 psi |

| MRM Transitions | |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ion 1 (m/z) | Specific fragment ion for quantification |

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-performance liquid chromatography (HPLC) is another widely used technique for the quantification of this compound. The development of a reliable HPLC method involves the optimization of several parameters, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detection method. For a polar compound like this compound, reversed-phase HPLC with a C18 column is often employed, sometimes with the use of ion-pairing reagents to improve retention.

Method validation is a critical step to ensure that the analytical method is accurate, precise, and reliable for its intended purpose. The validation of an HPLC method for this compound would typically include the assessment of the following parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Validation Parameters for an HPLC Method for N-methylated Amino Acid Quantification

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (Relative Standard Deviation, % RSD) | ≤ 15% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

Derivatization Strategies for Enhanced Detection and Separation

Due to the polar nature and sometimes low UV absorbance of amino acids like this compound, derivatization is often employed to enhance their chromatographic separation and detection sensitivity. Derivatization involves chemically modifying the analyte to produce a derivative with improved properties for analysis.

One common derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent derivatives. These derivatives exhibit strong UV absorbance and fluorescence, significantly improving detection limits in both HPLC with UV or fluorescence detection and LC-MS. The derivatization process is typically rapid and can be automated.

Other derivatization reagents used for amino acid analysis include o-phthalaldehyde (B127526) (OPA) for primary amines and fluorenylmethyloxycarbonyl chloride (FMOC) for both primary and secondary amines. The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the chosen detection method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic studies of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

Structural Elucidation and Conformational Analysis of this compound

1D and 2D NMR experiments are used to determine the chemical structure of this compound. 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton. The chemical shifts in the NMR spectra are sensitive to the electronic environment of the nuclei, and the coupling constants between adjacent nuclei provide information about the dihedral angles, which is crucial for conformational analysis.

The N-methylation of an amino acid can significantly influence its conformational preferences. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within the molecule. The presence of NOE cross-peaks between specific protons provides distance constraints that can be used to build a 3D model of the molecule's preferred conformation in solution. researchgate.net Ramachandran plots, which map the sterically allowed phi (Φ) and psi (Ψ) dihedral angles of the amino acid backbone, can be computationally generated and compared with NMR-derived constraints to understand the conformational landscape of this compound. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.8 | ~57 |

| N-CH₃ | ~2.7 | ~35 |

| β-CH₂ | ~2.2 | ~29 |

| γ-CH₂ | ~2.5 | ~33 |

| C' (Carboxyl) | - | ~177 |

| Cδ (Amide) | - | ~180 |

Note: These are predicted values based on L-glutamine and the known effects of N-methylation. Actual values may vary depending on experimental conditions. bmrb.io

Isotopic NMR for Metabolic Flux Analysis in Live Systems

Isotopic NMR, particularly using stable isotopes like 13C and 15N, is a powerful technique for studying the metabolic fate of this compound in living systems. In a typical metabolic flux analysis experiment, cells or organisms are fed with a substrate that is isotopically labeled at specific atomic positions (e.g., [U-13C]-glucose or [15N]-N2-Methyl-L-glutamine).

As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. By analyzing the isotopic enrichment and the distribution of isotopes within these metabolites using NMR, it is possible to trace the flow of atoms through metabolic pathways. This provides quantitative information about the rates (fluxes) of different biochemical reactions. nih.govresearchgate.net

For example, by providing 15N-labeled this compound to a biological system, researchers can track the nitrogen atom as it is incorporated into other nitrogen-containing compounds, such as other amino acids, nucleotides, and urea (B33335) cycle intermediates. 13C-labeling can be used to follow the carbon skeleton of this compound through pathways like the TCA cycle. nih.govresearchgate.net This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone.

Table 4: Commonly Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-glutamine |

| Pyroglutamic acid |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| o-phthalaldehyde (OPA) |

| Fluorenylmethyloxycarbonyl chloride (FMOC) |

| [U-13C]-glucose |

Mass Spectrometry for Identification and Fragmentation Analysis

Mass spectrometry (MS) stands as a cornerstone technique in the analysis of this compound, offering high sensitivity and specificity. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and identification of this compound from complex biological matrices and its isomers.

While comprehensive studies detailing the specific fragmentation pathways of this compound are not extensively documented, its fragmentation behavior can be inferred from the well-established patterns of its parent molecule, L-glutamine, and other methylated amino acids.

Collision-induced dissociation (CID) of protonated L-glutamine typically results in characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃) and water (H₂O), and the formation of a prominent immonium ion at a mass-to-charge ratio (m/z) of 84. researchgate.net In peptides, N-terminal glutamine is known to undergo cyclization through the loss of water at low collision energies. nih.gov

For this compound, the presence of a methyl group on the alpha-amino nitrogen (N2) is expected to significantly influence these pathways. Instead of the loss of ammonia (17 Da), a neutral loss of methylamine (B109427) (CH₃NH₂, 31 Da) would be a characteristic fragmentation event. Consequently, the primary immonium ion formed would be shifted by 14 Da (due to the additional CH₂) compared to that of L-glutamine.

Key analytical approaches for studying these pathways include high-resolution mass spectrometry (HRMS) instruments like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, which provide highly accurate mass measurements to confirm the elemental composition of fragment ions. osu.edu

The table below outlines the putative fragmentation data for this compound, contrasted with the known fragmentation of L-glutamine.

| Precursor Ion | Putative Key Fragment | Description of Fragmentation |

| This compound [M+H]⁺ (m/z 161.09) | m/z 144.06 | Loss of NH₃ (from side chain amide) |

| m/z 130.07 | Loss of methylamine (CH₃NH₂) | |

| m/z 98.07 | Putative immonium ion [M - COOH - CH₃NH]⁺ | |

| L-Glutamine [M+H]⁺ (m/z 147.08) | m/z 130.05 | Loss of NH₃ |

| m/z 129.06 | Loss of H₂O | |

| m/z 84.04 | Immonium ion [M - COOH - NH₂]⁺ |

Note: The m/z values for this compound fragments are theoretical and require experimental verification.

Quantitative analysis of this compound is effectively achieved using tandem mass spectrometry, most commonly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

For accurate quantification, the method relies on the following principles:

Chromatographic Separation: Liquid chromatography is essential to separate this compound from isomers and other interfering compounds in a sample, which is crucial for preventing analytical artifacts. nih.gov

Precursor and Product Ion Selection: A specific MRM transition must be established. For this compound, the precursor ion would be its protonated molecule [M+H]⁺ (m/z 161.09). Product ions would be selected from the characteristic fragments identified during fragmentation analysis (e.g., m/z 98.07).

Internal Standards: For absolute quantification, stable isotope-labeled (SIL) internal standards are indispensable. An ideal standard would be, for example, N2-(¹³CH₃)-L-glutamine or D₃-N2-Methyl-L-glutamine. These standards co-elute with the analyte but are distinguished by their mass, allowing for the correction of matrix effects and variations in instrument response. nih.govnih.gov

The development of a quantitative LC-MS/MS method would involve optimizing various parameters, as detailed in the table below.

| Parameter | Description | Example Value/Condition |

| Chromatography | ||

| Column | Reversed-phase (e.g., C18) or HILIC for polar compounds | Zorbax SB C-18, 1.8 µm nih.gov |

| Mobile Phase | Aqueous/Organic gradient (e.g., Water/Acetonitrile) with acid modifier | 0.3% HFBA and 0.5% Formic Acid nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI+ oup.com |

| MS Analyzer | Triple Quadrupole (QqQ) | Agilent 6460 Triple Quadrupole nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | N/A |

| MRM Transition | Precursor Ion > Product Ion | e.g., 161.09 > 98.07 |

| Internal Standard | Stable Isotope-Labeled this compound | e.g., D₃-N2-Methyl-L-glutamine |

Other Spectroscopic and Biophysical Methods

Beyond mass spectrometry, several other spectroscopic techniques are vital for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound in solution.

¹H NMR: Would provide information on the number and connectivity of protons. A distinct singlet signal would be expected for the N-methyl group protons, distinguishing it from other protons in the molecule.

¹³C NMR: Would identify all unique carbon atoms, with the N-methyl carbon appearing at a characteristic chemical shift.

2D NMR Techniques: Experiments like COSY and HSQC can establish proton-proton and proton-carbon correlations, respectively, confirming the complete bonding framework. NMR methods are frequently used to study N-methylated peptides and proteins. nih.govnih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: Can identify characteristic absorption bands for the carboxylic acid (C=O and O-H stretching), amide (C=O stretching, N-H bending), and N-methyl groups (C-H stretching and bending). rasayanjournal.co.in

Raman Spectroscopy: Complements FT-IR and is particularly useful for studying symmetric vibrations and analyzing samples in aqueous solutions. semanticscholar.orgiphy.ac.cn Both techniques can be used to study hydrogen bonding and conformational changes. researchgate.net

The following table summarizes the application of these methods to the study of this compound.

| Method | Information Provided | Relevance to this compound Research |

| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and conformational dynamics in solution. nih.gov | Unambiguous structural confirmation and differentiation from isomers. |

| FT-IR Spectroscopy | Identification of functional groups (carboxyl, amide, N-methyl) and hydrogen bonding patterns. rasayanjournal.co.in | Structural verification and study of intermolecular interactions. |

| Raman Spectroscopy | Complementary vibrational information, useful for aqueous samples and skeletal vibrations. iphy.ac.cn | Conformational analysis in different environments. |

| X-ray Crystallography | Precise three-dimensional solid-state structure, including bond lengths and angles. | Definitive determination of the molecular geometry in the crystalline form. |

| Circular Dichroism (CD) | Information on the chirality and secondary structure (if part of a peptide). | Confirmation of the L-configuration and analysis of conformational changes. |

Future Research Directions and Theoretical Perspectives on N2 Methyl L Glutamine

Discovery of Novel Biological Activities and Applications

N2-Methyl-L-glutamine is an amino acid analog found in certain plant and fungal species. wikipedia.org It serves as a crucial biosynthetic intermediate that enables some bacteria, such as methanotrophs, to utilize methylated amines as sources of carbon and nitrogen for growth. wikipedia.org This metabolic role highlights its significance in microbial physiology and suggests potential biotechnological applications.

Beyond its role in microbes, research has begun to uncover a range of potential therapeutic activities. As a derivative of L-glutamine, it has been investigated for several health applications due to its unique properties. lookchem.com Preliminary findings suggest that this compound possesses antimicrobial, neuroprotective, anti-inflammatory, and antioxidant properties. lookchem.combiosynth.com Its potential as a neuroprotective agent is of particular interest for the management of conditions associated with neuronal damage. lookchem.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Potential Application/Significance | Source |

|---|---|---|

| Antimicrobial | Inhibits protein synthesis in certain microbes. | biosynth.com |

| Neuroprotective | Therapeutic agent for neurological disorders and neurodegenerative diseases. | lookchem.com |

| Anti-inflammatory | Suitable for conditions where reducing inflammation is beneficial. | lookchem.com |

| Antioxidant | Used in formulations to combat oxidative stress and maintain cellular health. | lookchem.com |

| Biosynthetic Intermediate | Key molecule in the metabolic pathways of methyl-utilizing bacteria. | wikipedia.org |

Mechanistic Elucidation of this compound’s Effects at the Molecular Level

Understanding how this compound exerts its effects at the molecular level is a key area for future research. As a glutamine analog, its mechanisms are likely intertwined with the multifaceted roles of L-glutamine in cellular metabolism. L-glutamine is critical for maintaining intestinal mucosal integrity, serving as a primary metabolic fuel for immune cells, and acting as a precursor for the synthesis of proteins and the antioxidant glutathione. mskcc.org

One proposed mechanism for this compound's antimicrobial activity is the inhibition of protein synthesis through binding to the reactive sites of enzymes. biosynth.com The process of glutaminolysis, which converts glutamine into key metabolic intermediates for energy production and biosynthesis, is central to the function of many cells, including rapidly proliferating cancer cells. nih.gov Future studies will likely investigate how the N2-methylation affects its recognition and processing by key enzymes in this pathway, such as glutaminase (B10826351) (GLS) and glutamine synthetase (GS). semanticscholar.orgnih.gov These enzymes are critical, with GLS converting glutamine to glutamate (B1630785), and GS performing the reverse reaction. semanticscholar.org The introduction of a methyl group on the amide nitrogen could alter substrate affinity and catalytic efficiency, thereby modulating these crucial metabolic pathways.

Computational Approaches in Predicting this compound Interactions

Computational chemistry offers powerful tools to predict and analyze the interactions of small molecules like this compound with biological macromolecules, providing insights that can guide experimental research. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are invaluable for visualizing and understanding how a ligand interacts with a protein's active site. mdpi.comnih.gov Studies on related systems have demonstrated the power of these techniques. For instance, MD simulations of glutamate synthase (GltS) in complex with L-glutamine have revealed that the enzyme can exist in both catalytically inactive and active conformations, with the substrate stabilizing the active form. nih.govresearchgate.net Similarly, MD simulations of L-glutaminase have been used to assess the stability of the enzyme-substrate complex. nih.gov

Future research will apply these methods directly to this compound. Docking studies can predict the binding poses of this compound within the active sites of enzymes like glutaminase or glutamine-dependent methyltransferases. semanticscholar.orgfrontiersin.org Subsequent MD simulations can then explore the stability of these complexes and reveal the dynamic effects of the N-methyl group on protein structure and function over time. mdpi.com

Table 2: Relevant Computational Studies on Glutamine and Related Systems

| Computational Method | System Studied | Key Finding | Source |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Glutamate synthase (GltS) α subunit with L-glutamine | Substrate binding stabilizes a catalytically competent conformation of the enzyme. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | L-glutaminase from Bacillus australimaris with L-glutamine | Demonstrated high structural stability of the enzyme-substrate complex. | nih.gov |

| Molecular Docking | Glutamic acid derivatives with glutamine synthetase | Determined the binding site of potential inhibitor compounds. | semanticscholar.org |

| Homology Modeling and Docking | Glutamine transporter ASCT2 with inhibitors | Predicted the binding mode of novel inhibitory compounds. | frontiersin.org |

Quantum mechanics (QM) and combined quantum mechanical/molecular mechanical (QM/MM) calculations provide a deeper understanding of chemical reactions by modeling electronic structure and predicting reactivity. scienceopen.comdiva-portal.org These methods can calculate reaction energy barriers and transition state geometries, offering precise insights into enzymatic mechanisms. nih.gov

A QM/MM study on N(5)-glutamine S-adenosyl-L-methionine (SAM)-dependent methyltransferase (HemK) investigated the methyl-transfer reaction. nih.gov The calculations revealed an activation barrier of 15.7 kcal/mol for the natural reaction, while a nitrogen analogue of the coenzyme had a much higher barrier, supporting its role as an inhibitor. nih.gov Similar quantum chemical approaches can be applied to this compound to predict its reactivity as a substrate or inhibitor for various enzymes. By calculating the energy profiles of potential reactions, researchers can determine the likelihood of this compound being processed by glutamine-metabolizing enzymes and predict how its methylation influences its chemical behavior within an active site. mdpi.commdpi.com

Investigation of this compound in Broader Biological Contexts (e.g., specific physiological systems, host-microbe interactions)

The influence of this compound likely extends beyond single enzymes to broader physiological systems and complex biological interactions. L-glutamine is known to be essential for maintaining the integrity of the intestinal mucosa and plays a key role in nitrogen exchange throughout the body. mskcc.org As an analog, this compound could modulate these processes, a possibility that warrants further investigation in specific physiological systems.

The compound's role in host-microbe interactions is another promising research frontier. Amino acid metabolism is a critical nexus of communication between a host and its gut microbiota. nih.gov Intriguingly, L-glutamine has been shown to induce virulence in the food-borne pathogen Listeria monocytogenes, which senses amino acid concentrations to regulate its virulence factors during infection. tandfonline.comtandfonline.com This raises the question of how this compound might be perceived by pathogenic or commensal bacteria and how it could alter the delicate balance of the host-microbe relationship. Future studies could explore its effects on microbial community composition, metabolism, and the expression of virulence genes in relevant pathogens.

Synthetic Biology and Metabolic Engineering for this compound Production or Derivatization

The production of N-methylated amino acids through traditional chemical synthesis can be complex and may use hazardous chemicals. frontiersin.org Synthetic biology and metabolic engineering offer promising alternatives for the sustainable and efficient production of this compound and its derivatives. frontiersin.org

Researchers have successfully engineered bacterial workhorses like Corynebacterium glutamicum and Pseudomonas putida to produce N-methylated amino acids. frontiersin.orgfrontiersin.org For example, P. putida was engineered to produce N-methylglutamate by introducing enzymes from Methylobacterium extorquens. frontiersin.org Other work has focused on engineering E. coli for the production of L-alanyl-L-glutamine, a process that involves constructing and optimizing a glutamine synthesis module. researchgate.netnih.gov These strategies often involve the heterologous expression of specific enzymes, the inactivation of competing metabolic pathways, and the optimization of precursor supply. nih.govnih.gov Similar approaches could be adapted to develop microbial cell factories specifically for the overproduction of this compound or for the creation of novel derivatives with enhanced or new biological activities.

Table 3: Examples of Metabolic Engineering for Production of Related Compounds

| Organism | Product | Engineering Strategy | Source |

|---|---|---|---|

| Pseudomonas putida | N-methylglutamate | Heterologous expression of enzymes from Methylobacterium extorquens. | frontiersin.org |

| Escherichia coli | L-Alanyl-L-glutamine | Over-expression of L-amino acid α-ligase, inactivation of peptidases, and introduction of a glutamine synthesis module. | researchgate.netnih.gov |

| Corynebacterium glutamicum | N-methylated amino acids | Reductive amination of 2-oxo acids using monomethylamine. | frontiersin.org |

| Escherichia coli | L-Glutamine | Attenuation of cellular degradation activities (e.g., glutaminase) and modification of DNA gyrase to alter DNA supercoiling. | nih.gov |

常见问题

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing N2-Methyl-L-glutamine in laboratory settings?

- Synthesis : this compound is typically synthesized via peptide bond modifications using reagents like methylating agents (e.g., methyl iodide under controlled pH conditions). Acetylation or alkylation of the amine group in L-glutamine is a common approach, with purification via HPLC .

- Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers quantify this compound in complex biological matrices?

- Analytical Workflows :

- Enzymatic Assays : Glutaminase (EC 3.5.1.2) can hydrolyze glutamine derivatives, releasing ammonia for spectrophotometric detection .

- Chromatography : Reverse-phase HPLC coupled with fluorescent or UV detection is standard. Derivatization with o-phthalaldehyde enhances sensitivity .

- Mass Spectrometry : LC-MS/MS using stable isotope-labeled internal standards (e.g., ¹⁵N-labeled analogs) improves accuracy in cell culture or plasma samples .

Q. What stability considerations are critical for handling this compound in cell culture experiments?

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Lyophilized forms are stable for years, while solutions in aqueous media degrade within days at 37°C .

- Buffering : Use neutral pH (7.0–7.4) to minimize spontaneous deamidation. Avoid prolonged exposure to light or reactive oxygen species .

Advanced Research Questions

Q. How does this compound modulate glutaminolysis in cancer cells compared to unmodified L-glutamine?

- Metabolic Impact : Unlike L-glutamine, the methylated derivative may resist hydrolysis by glutaminase, altering flux into the TCA cycle. This can disrupt NADPH production and redox balance, as observed in Myc-driven cancers .

- Experimental Validation : Use ¹³C-labeled this compound in tracer studies to track carbon fate via GC-MS. Compare ATP/NADPH levels in glutamine-deprived vs. supplemented cancer cell lines .

Q. What contradictory findings exist regarding this compound’s role in cellular anabolism, and how can they be resolved?

- Contradictions : Some studies report suppressed nucleotide biosynthesis due to impaired glutamine-to-glutamate conversion, while others note compensatory glucose anaplerosis .

- Resolution Strategies :

- Genetic Knockdown : Silence glutaminase (GLS1) to isolate methylated glutamine’s effects.

- Multi-Omics Integration : Combine metabolomics (e.g., UHPLC-QTOF-MS) with transcriptomics to identify bypass pathways .

Q. How does this compound interact with mitochondrial transporters, and what experimental models are optimal for studying this?

- Transport Mechanisms : The methyl group may sterically hinder SLC1A5/ASCT2-mediated uptake. Competitive assays with L-[³H]-glutamine in mitochondria-enriched fractions can quantify affinity .

- Models : Use CRISPR-engineered HEK293 cells with SLC1A5 knockouts or Xenopus oocytes expressing human transporters for electrophysiological studies .

Methodological Notes

Retrosynthesis Analysis